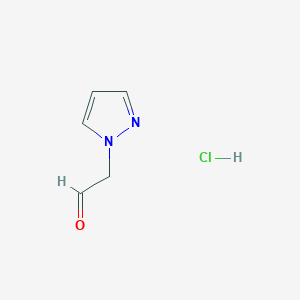
1H-Pyrazol-1-ylacetaldehyde hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrazol-1-ylacetaldehyde hydrochloride is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research.
Vorbereitungsmethoden
1H-Pyrazol-1-ylacetaldehyde hydrochloride can be synthesized through several methods. One common synthetic route involves the reaction of 1H-pyrazole with acetaldehyde in the presence of hydrochloric acid. The reaction typically proceeds under mild conditions, and the product is isolated as a crystalline solid. Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity .
Analyse Chemischer Reaktionen
1H-Pyrazol-1-ylacetaldehyde hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazole-1-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.
Wissenschaftliche Forschungsanwendungen
1H-Pyrazol-1-ylacetaldehyde hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a building block for bioactive molecules.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 1H-Pyrazol-1-ylacetaldehyde hydrochloride involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. This inhibition can affect various biochemical pathways, leading to changes in cellular processes .
Vergleich Mit ähnlichen Verbindungen
1H-Pyrazol-1-ylacetaldehyde hydrochloride can be compared with other similar compounds, such as:
1H-Pyrazole-1-carboxamidine hydrochloride: This compound has a similar pyrazole ring structure but differs in the functional groups attached to the ring.
1H-Pyrazole-1-carboxylic acid: This compound is an oxidized form of this compound and has different chemical properties and applications.
1H-Pyrazole-1-ylmethanol: This compound is a reduced form of this compound and is used in different synthetic applications.
These comparisons highlight the unique properties and applications of this compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C5H7ClN2O |
|---|---|
Molekulargewicht |
146.57 g/mol |
IUPAC-Name |
2-pyrazol-1-ylacetaldehyde;hydrochloride |
InChI |
InChI=1S/C5H6N2O.ClH/c8-5-4-7-3-1-2-6-7;/h1-3,5H,4H2;1H |
InChI-Schlüssel |
RZCLRDVTAPWSOG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN(N=C1)CC=O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2,5-dimethylphenyl)glycinamide](/img/structure/B15151457.png)
![1-oxo-1-phenylpropan-2-yl (1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetate](/img/structure/B15151465.png)
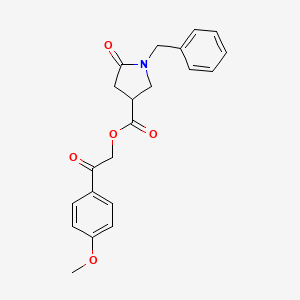
![2-(4-Bromophenyl)-2-oxoethyl 5-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-5-oxopentanoate](/img/structure/B15151475.png)
![propyl 4-{[(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetyl]amino}benzoate](/img/structure/B15151487.png)
![N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(3-methylphenyl)furan-2-carboxamide](/img/structure/B15151494.png)
![2-[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]propanedihydrazide](/img/structure/B15151495.png)
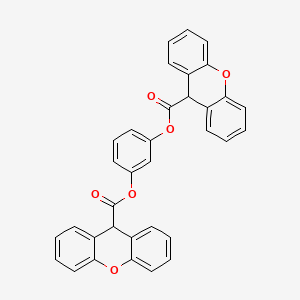
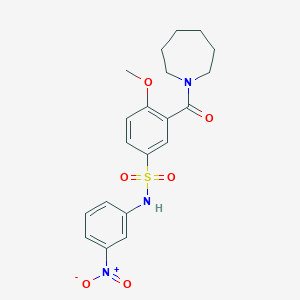
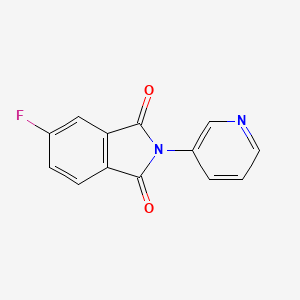
![phenyl 1,3-dioxo-2-{4-[(2-oxo-2-phenylethoxy)carbonyl]phenyl}-2,3-dihydro-1H-isoindole-5-carboxylate](/img/structure/B15151519.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide](/img/structure/B15151526.png)
![Methyl 4-{[(3-bromo-4-tert-butylphenyl)carbonyl]amino}benzoate](/img/structure/B15151536.png)

